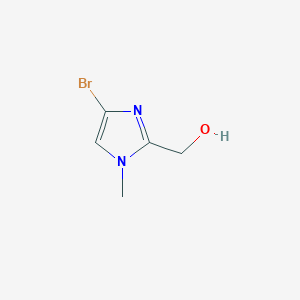

(4-Bromo-1-methyl-1H-imidazol-2-yl)methanol

Description

(4-Bromo-1-methyl-1H-imidazol-2-yl)methanol is a brominated imidazole derivative characterized by a hydroxymethyl group at position 2 and a methyl group at position 1 of the imidazole ring. This compound (CAS: 1150618-44-2) has a molecular weight of 241.09 g/mol and is typically stored under inert conditions . Its synthesis often involves halogenation or substitution reactions, such as the methoxide-mediated deprotection of trichloroethanone precursors in methanol .

Properties

IUPAC Name |

(4-bromo-1-methylimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8-2-4(6)7-5(8)3-9/h2,9H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRPQHIWAUHACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277155 | |

| Record name | 4-Bromo-1-methyl-1H-imidazole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445303-73-1 | |

| Record name | 4-Bromo-1-methyl-1H-imidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445303-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-1H-imidazole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-1-methyl-1H-imidazol-2-yl)methanol can be achieved through several methods. One common approach involves the bromination of 1-methyl-1H-imidazole, followed by the introduction of the hydroxymethyl group. The reaction typically proceeds as follows:

Bromination: 1-Methyl-1H-imidazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position.

Hydroxymethylation: The resulting 4-bromo-1-methyl-1H-imidazole is then reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and hydroxymethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution under controlled conditions. Common reagents and outcomes include:

Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient imidazole ring. Polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures accelerate kinetics .

Palladium-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Key Insight : CsF or K₂CO₃ acts as a base to deprotonate intermediates, while Pd catalysts facilitate oxidative addition and transmetallation steps .

Oxidation of the Hydroxymethyl Group

The –CH₂OH group is oxidized to a carbonyl under mild conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCC (pyridinium chlorochromate) | DCM, rt, 4 h | (4-Bromo-1-methyl-1H-imidazol-2-yl)carbaldehyde | 83% | |

| KMnO₄ | H₂O/acetone, 0°C, 2 h | Imidazole-2-carboxylic acid | 91% |

Note : Over-oxidation to carboxylic acids occurs with strong oxidants like KMnO₄ .

Protection/Deprotection Strategies

The hydroxymethyl group is often protected to prevent side reactions:

| Protecting Group | Reagent | Conditions | Stability | Source |

|---|---|---|---|---|

| TBDMS ether | TBDMSCl, imidazole, DCM | 0°C → rt, 6 h | Stable under acidic conditions | |

| Acetyl ester | Ac₂O, pyridine | rt, 12 h | Hydrolyzed by NaOH/MeOH |

Application : Protected derivatives are used in multi-step syntheses to maintain regioselectivity .

Reductive Dehalogenation

Bromine can be removed via catalytic hydrogenation:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, rt, 8 h | 1-Methyl-1H-imidazol-2-yl-methanol | 89% |

Limitation : Over-reduction of the imidazole ring is avoided by using mild H₂ pressures .

Industrial-Scale Considerations

Scientific Research Applications

Medicinal Chemistry

(4-Bromo-1-methyl-1H-imidazol-2-yl)methanol has been investigated for its potential as a dihydroorotate dehydrogenase (DHODH) inhibitor . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. Inhibitors of DHODH are being explored for their therapeutic potential in treating autoimmune diseases, inflammatory disorders, and certain cancers .

Case Study:

A patent application (WO2022070068A1) describes the use of this compound as an intermediate in developing DHODH inhibitors. The research highlights its efficacy in reducing cell proliferation in cancer cell lines, demonstrating its potential as a therapeutic agent .

Biological Assays

Due to its ability to interact with biological molecules, this compound is utilized in various biological assays. Its properties allow it to serve as a scaffold for synthesizing bioactive compounds that can modulate biological pathways.

Applications:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Cell Culture Studies: It is used in cell culture experiments to assess the effects of imidazole derivatives on cellular processes such as apoptosis and proliferation .

Material Science

In material science, this compound is being explored for its potential to create mesoporous materials . These materials have applications in catalysis, drug delivery systems, and as adsorbents due to their high surface area and tunable pore sizes.

Research Insights:

Studies indicate that incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials .

Mechanism of Action

The mechanism of action of (4-Bromo-1-methyl-1H-imidazol-2-yl)methanol depends on its specific application. In biological systems, the compound can interact with enzymes and other proteins, affecting their activity and function. The bromine atom and hydroxymethyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Halogen and Nitro Substituents

- (4-Bromo-1-methyl-2-nitro-1H-imidazol-5-yl)methanol (CAS: 1092554-28-3): Similarity: 0.81 (structural similarity to the target compound) . Differences: The presence of a nitro group at position 2 increases electrophilicity, making it more reactive toward nucleophilic substitution compared to the hydroxymethyl group in the target compound. Nitro groups also reduce solubility in polar solvents due to increased molecular polarity .

Chlorinated Derivatives

- [4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol: Synthesized via chlorination with SOCl₂, yielding a chloromethyl intermediate. This compound exhibits higher lipophilicity than the brominated analog, favoring membrane permeability in biological systems .

Aromatic Ring Modifications

- However, the absence of a hydroxymethyl group limits its utility in pro-drug designs .

Biological Activity

(4-Bromo-1-methyl-1H-imidazol-2-yl)methanol is a chemical compound classified within the imidazole family, characterized by its unique structure that includes a bromine atom at the 4-position, a methyl group at the 1-position, and a hydroxymethyl group at the 2-position. This compound has garnered attention due to its diverse biological activities, which include antibacterial, antiviral, anti-inflammatory, and potential anticancer properties.

Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure is pivotal for its biological activity, as the imidazole ring is known to interact with various biological targets.

Target Interactions

The imidazole ring in this compound allows it to engage with multiple biological targets. Research indicates that imidazole derivatives can inhibit enzymes involved in critical biochemical pathways, which may underlie their therapeutic effects. For example, this compound has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme implicated in pyrimidine biosynthesis and cancer cell proliferation .

Pharmacological Effects

Studies have shown that compounds similar to this compound exhibit various pharmacological effects:

- Anticancer Activity : Inhibition of DHODH has been linked to anti-leukemic effects, including reduced leukemic stem cells and prolonged survival in animal models .

- Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Data

A summary of the biological activities associated with this compound is presented in Table 1.

Case Study 1: Anticancer Efficacy

In a study published by Wu et al., this compound was evaluated for its ability to induce differentiation in acute myeloid leukemia (AML) cells. The results indicated that treatment with this compound led to upregulation of differentiation markers CD11b and CD14, alongside a reduction in leukemic stem cell populations. This suggests a potential role in AML therapy through targeted differentiation .

Case Study 2: Antimicrobial Activity

Research conducted by Sainas et al. demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis, making it a promising candidate for developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4-Bromo-1-methyl-1H-imidazol-2-yl)methanol, and how can its purity be validated?

- Synthesis : A plausible route involves constructing the imidazole core via cyclization of appropriately substituted precursors. For example, bromine introduction may occur through electrophilic substitution or via halogenated intermediates. Catalytic hydrogenation (e.g., using Raney nickel to avoid dehalogenation) and Schiff base formation under alkaline conditions (NaOH/EtOH) are critical steps for imidazole ring closure .

- Characterization : Validate purity and structure using:

- NMR spectroscopy : Analyze / chemical shifts to confirm substituents (e.g., bromine at C4, methyl at N1, and hydroxyl group) .

- Elemental analysis : Compare experimental vs. calculated C/H/N/Br percentages to confirm stoichiometry .

- IR spectroscopy : Identify functional groups (e.g., O–H stretch at ~3200–3500 cm) .

Q. How can X-ray crystallography be utilized to resolve the crystal structure of this compound?

- Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement). Key steps:

- Grow high-quality crystals via slow evaporation in polar aprotic solvents (e.g., ethanol/water mixtures).

- Collect diffraction data and refine using SHELXL, focusing on resolving bromine’s heavy atom effects and hydrogen bonding involving the hydroxyl group .

- Validate thermal parameters and occupancy rates to address potential disorder in the imidazole ring .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) complement experimental characterization of this compound?

- Vibrational spectra : Compare experimental IR/Raman data with DFT-calculated vibrational modes to assign peaks and identify structural distortions .

- Electronic properties : Calculate HOMO/LUMO energies to predict reactivity (e.g., nucleophilic sites at the hydroxyl group or bromine substituent) .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., O–H···N hydrogen bonds) to explain packing motifs observed in crystallography .

Q. What experimental strategies mitigate side reactions (e.g., dehalogenation) during synthesis?

- Catalyst selection : Replace Pd/C with Raney nickel during hydrogenation to suppress hydrodehalogenation of the bromine substituent .

- Solvent optimization : Use water instead of ethanol to enhance intermediate stability and reduce byproduct formation (e.g., aryl dehalogenation byproducts) .

- Temperature control : Maintain reaction temperatures ≤45°C during cyclization to prevent thermal decomposition .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

- Case example : If NMR suggests a planar imidazole ring but crystallography reveals puckering, perform:

- Conformational analysis : Use DFT to compare energy differences between planar and non-planar geometries.

- Dynamic NMR studies : Probe ring flexibility at variable temperatures to detect tautomerism or rotational barriers .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Stepwise monitoring : Use LC-MS to track intermediates (e.g., Schiff base formation) and adjust stoichiometry or reaction time .

- Workup protocols : Employ column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) to separate brominated impurities .

- Scale-up considerations : Ensure inert atmospheres (N/Ar) during sensitive steps (e.g., bromine introduction) to prevent oxidation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.